

Introduction: The Strategic Importance of the Pyridazine Scaffold

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Compound of Interest

Compound Name: Ethyl 6-aminopyridazine-3-carboxylate

Cat. No.: B3021198

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In the landscape of modern medicinal chemistry, the pyridazine nucleus stands out as a privileged scaffold. Its unique electronic properties, imparted by the adjacent nitrogen atoms, offer a versatile platform for developing novel therapeutic agents. **Ethyl 6-aminopyridazine-3-carboxylate** is a prime exemplar of this chemical family, serving as a critical building block and intermediate in the synthesis of complex, biologically active molecules. This guide, prepared from the perspective of a senior application scientist, aims to provide researchers and drug development professionals with a comprehensive understanding of its chemical properties, reactivity, and practical applications. We will delve into not just the "what" but the "why," exploring the causal relationships that govern its behavior and utility in a laboratory setting.

PART 1: Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both storage and reaction conditions, influencing solubility, stability, and handling procedures. **Ethyl 6-aminopyridazine-3-carboxylate** is typically a solid at room temperature, with purity commonly available at 95% or higher for research purposes.^{[1][2]}

Table 1: Physicochemical Properties of **Ethyl 6-Aminopyridazine-3-carboxylate**

Property	Value	Source(s)
CAS Number	98548-01-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₉ N ₃ O ₂	[2] [5]
Molecular Weight	167.17 g/mol	[1] [5]
Appearance	White to light yellow crystal or crystalline powder	[6]
Purity	≥95%	[1] [2]
Storage Temperature	2-8°C, Sealed in dry, dark place	[4] [5]
SMILES	CCOC(=O)C1=NN=C(C=C1)N	[4]
InChI Key	ZVBFSYSSUMGOKQ- UHFFFAOYSA-N	[5]

PART 2: Synthesis and Reactivity Profile

The utility of **ethyl 6-aminopyridazine-3-carboxylate** stems from its dual functionality: a nucleophilic amino group and an electrophilic ester. The pyridazine ring itself possesses a unique electronic character, influencing the reactivity of these substituents.

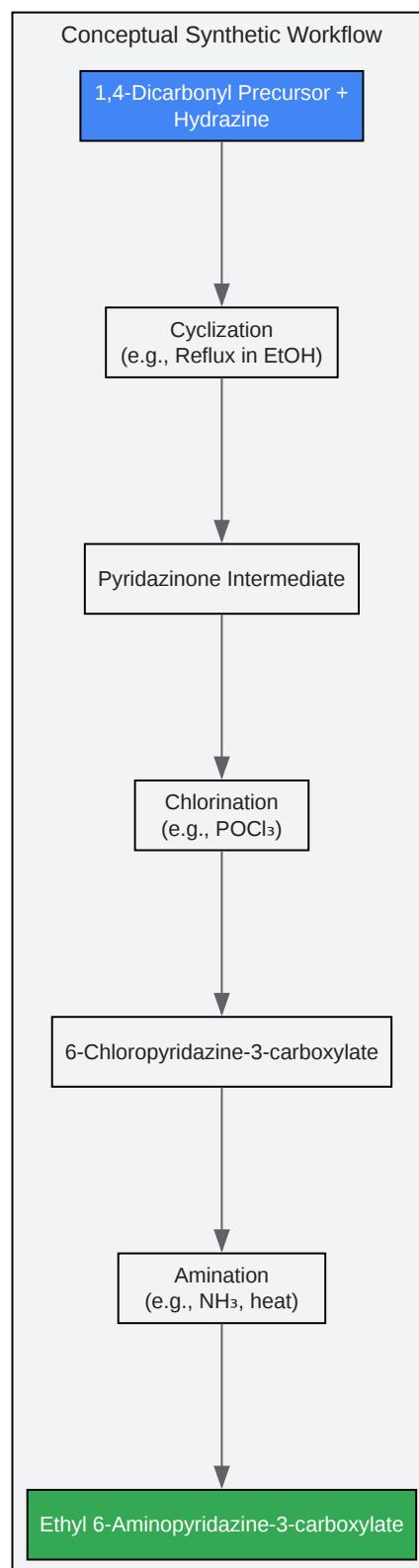
Synthetic Strategy: A Plausible Workflow

While numerous synthetic routes exist, a common approach to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For this specific molecule, a plausible precursor would be a derivative of mucochloric or mucobromic acid, which provides the necessary carbon backbone and initial functionalization.

Below is a generalized, step-by-step protocol that illustrates a conceptual synthetic workflow. The choice of specific reagents and conditions is critical for maximizing yield and purity. For instance, the chlorination step is crucial for activating the ring for subsequent amination. The final amination step must be carefully controlled to prevent side reactions.

Experimental Protocol: Conceptual Synthesis

- Cyclization: React a suitable 1,4-dicarbonyl precursor with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux to form the pyridazinone ring.
- Chlorination: Treat the resulting pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl_3) to convert the hydroxyl group into a chloride. This is a standard and effective method for activating such heterocyclic systems towards nucleophilic substitution. The reaction is typically performed neat or in a high-boiling solvent.
- Esterification: The carboxylic acid can be converted to the ethyl ester using standard Fischer esterification conditions (ethanol with a catalytic amount of strong acid like H_2SO_4) or by conversion to an acid chloride followed by reaction with ethanol. Often, this step is performed on an earlier intermediate.
- Amination: The 6-chloro substituent is then displaced by an amino group. This is typically achieved by heating the chloro-pyridazine intermediate with a source of ammonia, such as a solution of ammonia in a sealed tube or using a surrogate like ammonium hydroxide under pressure. This nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) is the key step to installing the desired amino group.
- Purification: The final product is purified from the reaction mixture, typically via recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.



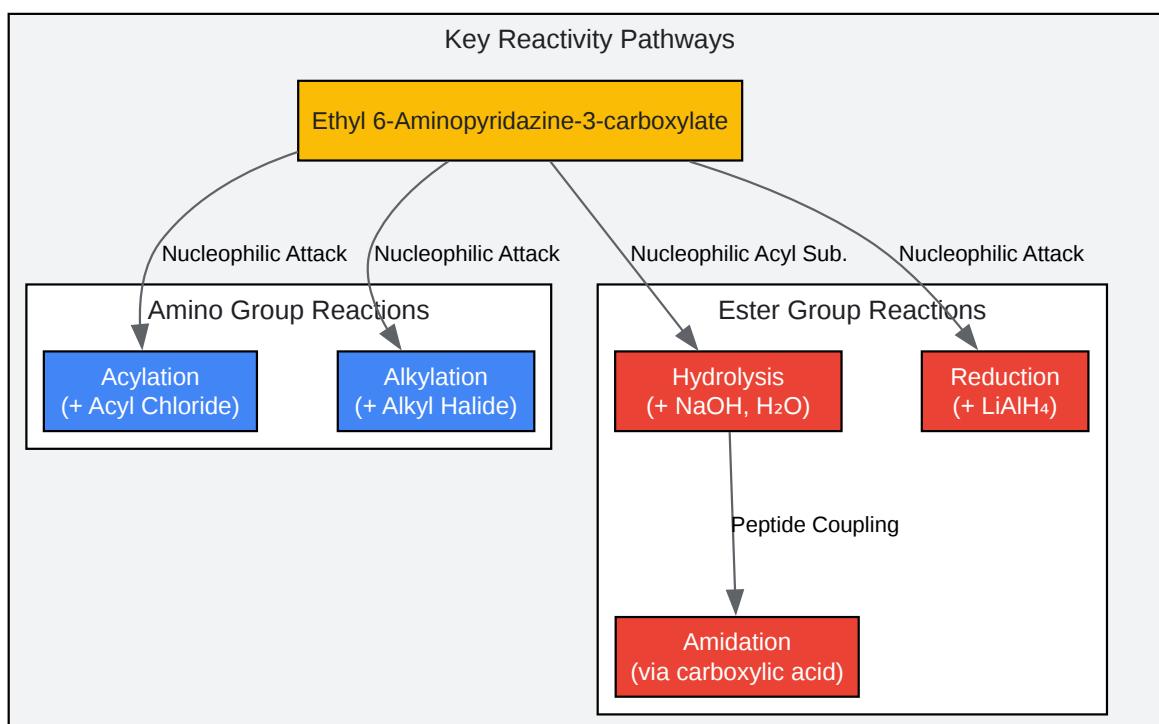
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Caption: Conceptual workflow for the synthesis of **Ethyl 6-Aminopyridazine-3-carboxylate**.

Reactivity Insights

The chemistry of this molecule is dominated by its functional groups.

- The Amino Group: The 6-amino group is a potent nucleophile and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is the primary site for derivatization when using this molecule as a building block for larger structures, such as in the development of PROTACs or other targeted therapies.[2]
- The Ester Group: The ethyl carboxylate at the 3-position is an electrophilic site. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt). It can also be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH_4).
- The Pyridazine Ring: The ring itself is relatively electron-deficient, which makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially if a leaving group is present.



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Caption: Primary reaction pathways for derivatizing the core scaffold.

PART 3: Spectroscopic Characterization

Unambiguous identification of **ethyl 6-aminopyridazine-3-carboxylate** requires a suite of spectroscopic techniques. A Senior Application Scientist must be adept at interpreting these data to confirm the structure and purity of the compound before proceeding with further experiments.

Table 2: Representative Spectroscopic Data

Technique	Data Type	Expected Values / Interpretation
¹ H NMR	Chemical Shift (δ)	Ethyl Group: ~4.4 ppm (quartet, 2H, -OCH ₂ -), ~1.4 ppm (triplet, 3H, -CH ₃). Pyridazine Ring: Two doublets in the aromatic region, characteristic of the coupled protons on the ring. Amino Group: A broad singlet (-NH ₂), position can vary depending on solvent and concentration.
¹³ C NMR	Chemical Shift (δ)	Carbonyl Carbon: ~165 ppm. Ethyl Group: ~62 ppm (-OCH ₂ -), ~14 ppm (-CH ₃). Pyridazine Ring: Multiple signals in the aromatic region (~120-160 ppm).
IR Spectroscopy	Wavenumber (cm ⁻¹)	N-H Stretch: ~3300-3500 cm ⁻¹ (characteristic of the primary amine). C=O Stretch: ~1700-1730 cm ⁻¹ (strong, sharp peak for the ester carbonyl). C=N/C=C Stretch: ~1500-1600 cm ⁻¹ (ring vibrations).
Mass Spec. (ESI)	m/z	[M+H] ⁺ : 168.07

Note: Specific NMR shifts can vary based on the deuterated solvent used.

PART 4: Applications in Research and Drug Development

The structural motifs within **ethyl 6-aminopyridazine-3-carboxylate** make it a valuable starting point for synthesizing compounds with diverse biological activities. Its classification as

a "Protein Degrader Building Block" by some suppliers highlights its role in the development of PROTACs (Proteolysis Targeting Chimeras) and molecular glues.^[2] The amino group provides a convenient handle for linking to a ligand for an E3 ubiquitin ligase, while the rest of the molecule can be elaborated to bind to a protein of interest.

Furthermore, the broader class of aminopyridazines and related pyridine carboxylic acids are integral to drugs targeting a wide array of conditions, including cancer, tuberculosis, and diabetes.^[7] The pyridazine core can act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding interactions with biological targets.

PART 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **Ethyl 6-aminopyridazine-3-carboxylate** is a chemical that must be handled with appropriate precautions in a laboratory setting.

- Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335).^[4]
- Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.^{[4][8]} Avoid contact with skin and eyes.^[4]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure its stability.^{[4][5]} Recommended storage is often between 2-8°C.^[4]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Ethyl 6-aminopyridazine-3-carboxylate is more than just a catalog chemical; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined reactivity, stemming from the interplay between the amino, ester, and pyridazine core, provides a reliable platform for

synthetic elaboration. By understanding the fundamental principles outlined in this guide—from its core properties and synthetic logic to its practical applications and safety protocols—researchers can confidently and effectively leverage this molecule to advance their drug discovery and development programs.

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